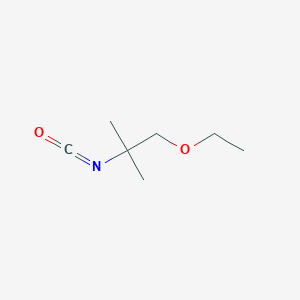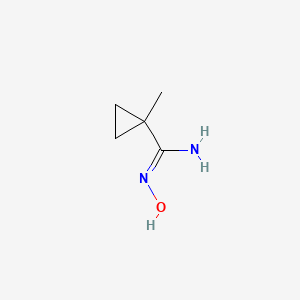![molecular formula C12H21N5O3S B2578736 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide CAS No. 1005627-84-8](/img/structure/B2578736.png)
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMPC and is synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of EMPC is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to apoptosis. Additionally, it has been suggested that EMPC may inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
EMPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. EMPC has also been found to have antioxidant properties, which can help protect against oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
EMPC has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been found to have low toxicity, making it safe for use in lab experiments. However, there are also some limitations to using EMPC in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully explore its potential therapeutic applications.
Future Directions
There are several future directions for the study of EMPC. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies are needed to explore its potential use in combination with other drugs for cancer treatment. Further studies are also needed to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, studies are needed to explore its potential use in the prevention of oxidative stress-related diseases.
Synthesis Methods
The synthesis of EMPC involves a multi-step process that includes the reaction of piperidine with 4-chlorobutyric acid, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with 1-ethyl-3-methyl-1H-pyrazol-4-yl sulfonyl chloride to produce EMPC.
Scientific Research Applications
EMPC has been studied for its potential therapeutic applications in various scientific fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. EMPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. EMPC has also been found to have antioxidant properties, which can help protect against oxidative stress-related diseases.
properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3S/c1-3-16-8-11(9(2)15-16)21(19,20)17-6-4-5-10(7-17)12(18)14-13/h8,10H,3-7,13H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQDQJGIQIPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)

![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)




![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)



![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)